Therapeutic Applications & Synthetic Utility of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol Derivatives
Therapeutic Applications & Synthetic Utility of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol Derivatives
The following technical guide details the therapeutic applications, synthetic utility, and experimental protocols for (S)-1-(3-Fluoro-4-nitrophenyl)ethanol derivatives.
Executive Summary
(S)-1-(3-Fluoro-4-nitrophenyl)ethanol (CAS: 2097713-63-6) is a high-value chiral building block primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Soluble Epoxide Hydrolase (sEH) inhibitors .[1][2] Its structural architecture—featuring a stereogenic center, a bioisosteric fluorine atom, and a "masked" amino group (nitro)—makes it a critical intermediate for developing drugs targeting ALK (Anaplastic Lymphoma Kinase), c-Met , and ROS1 driven cancers.
This guide provides a comprehensive technical analysis of its role in precision oncology, detailed synthetic protocols (biocatalytic and chemical), and structure-activity relationship (SAR) insights.
Chemical Architecture & Pharmacological Significance
Structural Analysis
The molecule comprises three functional domains that dictate its utility in medicinal chemistry:
-
Chiral Ethanol Side Chain ((S)-Configuration): Acts as a rigid anchor. In kinase inhibitors, this moiety often binds to the hinge region or solvent-front pocket of the ATP-binding site. The (S)-configuration is frequently required to ensure orthogonal binding affinity compared to the inactive (R)-enantiomer.
-
3-Fluoro Substitution:
-
Metabolic Stability: Blocks P450-mediated oxidation at the ortho position.
-
Electronic Modulation: Lowers the pKa of the resulting aniline (post-reduction), affecting hydrogen bond donor capability.
-
-
4-Nitro Group: A latent functionality. Upon reduction to the aniline, it serves as the attachment point for heterocycles (e.g., aminopyridines, pyrazoles) via Buchwald-Hartwig couplings or nucleophilic aromatic substitutions (
).
Therapeutic Targets
-
Primary Domain: ALK/c-Met Inhibitors .[3][4] Derivatives of this scaffold mimic the pharmacophore found in second- and third-generation ALK inhibitors (e.g., analogs of Ensartinib or Crizotinib ), where a chiral ether linkage is essential for potency.
-
Secondary Domain: sEH Inhibitors . Used in anti-inflammatory and analgesic drug discovery, where the chiral alcohol forms urea or carbamate linkages.
Synthetic Pathways & Experimental Protocols
Pathway Visualization
The following diagram illustrates the transformation of the precursor (3-Fluoro-4-nitroacetophenone) into the chiral intermediate and its downstream coupling to active pharmaceutical ingredients (APIs).
Caption: Logical flow from prochiral ketone to bioactive kinase inhibitor scaffold via asymmetric reduction and chemoselective coupling.
Protocol A: Biocatalytic Asymmetric Reduction (Preferred)
Rationale: Biocatalysis offers superior enantiomeric excess (ee >99%) compared to chemical reduction and operates under mild aqueous conditions.
Reagents:
-
Substrate: 3-Fluoro-4-nitroacetophenone (50 mM)
-
Enzyme: Ketoreductase (KRED) screening kit (e.g., Codexis KRED-P1 or equivalent)
-
Cofactor: NADPH or NADH (recycling system: Glucose Dehydrogenase/Glucose)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-Fluoro-4-nitroacetophenone in DMSO (5% v/v final concentration).
-
Reaction Assembly: In a reaction vessel, add the buffer, glucose (1.5 eq), NADP+ (1 mM), and Glucose Dehydrogenase (5 U/mL).
-
Initiation: Add the KRED enzyme (5-10 mg/mL) and the substrate solution.
-
Incubation: Stir at 30°C for 24 hours. Monitor consumption via HPLC (C18 column, Acetonitrile/Water gradient).
-
Workup: Extract with Ethyl Acetate (3x). Dry organic layer over
and concentrate. -
Validation: Determine enantiomeric purity using Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10). Expect (S)-enantiomer >99% ee .
Protocol B: Chemical Transformation to Chiral Amine (Mitsunobu)
Rationale: Many ALK inhibitors require a chiral amine rather than alcohol. The alcohol can be converted with inversion of configuration (Walden inversion) to the (R)-amine or retention via double inversion.
Reagents:
-
Triphenylphosphine (
) -
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
Methodology:
-
Cool a solution of (S)-alcohol (1.0 eq) and
(1.2 eq) in anhydrous THF to 0°C. -
Add DPPA (1.2 eq) followed by dropwise addition of DIAD (1.2 eq).
-
Stir at room temperature for 12 hours (Formation of (R)-Azide).
-
Staudinger Reduction: Add
and water to convert the azide to the amine. -
Result: (R)-1-(3-Fluoro-4-nitrophenyl)ethylamine (Inverted stereocenter).
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of the 3-Fluoro-4-nitro motif on physicochemical properties compared to non-fluorinated analogs.
| Parameter | (S)-1-(3-Fluoro-4-nitrophenyl)ethanol | Non-Fluorinated Analog | Impact of Fluorine |
| LogP (Lipophilicity) | ~1.8 | ~1.5 | Increases membrane permeability and BBB penetration (critical for brain-metastatic NSCLC). |
| Metabolic Stability | High ( | Moderate | Blocks metabolic hydroxylation at the ortho position. |
| H-Bond Acidity | Increased (Aniline NH) | Baseline | Fluorine withdraws electrons, making the aniline (post-reduction) a better H-bond donor. |
| Binding Affinity ( | < 10 nM (in ALK models) | > 50 nM | Fluorine can engage in specific interactions with the kinase hinge region. |
Mechanism of Action: ALK Inhibition[3][4][6]
The derivatives of this intermediate function as ATP-competitive inhibitors .[4]
-
Binding Mode: The chiral ethyl group fits into the hydrophobic pocket adjacent to the ATP-binding site.
-
Selectivity: The (S)-configuration directs the phenyl ring towards the solvent front, avoiding steric clashes with the "gatekeeper" residues (e.g., L1196M mutation in ALK).
-
Resistance Profile: The fluorinated core improves binding against common resistance mutations by altering the electronic landscape of the inhibitor, maintaining potency even when the protein conformation changes.
Caption: Mechanism of ALK inhibition leading to apoptosis in tumor cells.
References
-
ChemicalBook. (S)-1-(3-Fluoro-4-nitrophenyl)ethanol Product Specifications & CAS 2097713-63-6. Retrieved from
-
BenchChem. Therapeutic Applications of Chiral Nitrophenyl Ethanols in Drug Discovery. Retrieved from
-
MDPI. EML4-ALK: Update on ALK Inhibitors and Resistance Mechanisms. Retrieved from
-
MedChemExpress. Ensartinib (X-396) and ALK Inhibitor Structure-Activity Relationships. Retrieved from
-
Organic Syntheses. Asymmetric Reduction of Nitroacetophenones. Retrieved from
Sources
- 1. 2097713-63-6|(S)-1-(3-Fluoro-4-nitrophenyl)ethanol|BLD Pharm [bldpharm.com]
- 2. Engineering an Efficient and Enantioselective Enzyme for the Morita-Baylis-Hillman Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S)-1-(3-fluoro-4-nitrophenyl)ethanol | 2097713-63-6 [chemicalbook.com]
